molecular formula C9H17Cl2N3 B1406690 1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1820649-49-7

1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1406690
CAS No.: 1820649-49-7
M. Wt: 238.15 g/mol
InChI Key: WTWZYKXOXJDXQE-UHFFFAOYSA-N
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Description

The compound “1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alkene functionalized 2-aminobenzimidazole ring found in terrazoanthine natural products was synthesized in 3 steps from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening with toluenesulphonamide yielding 2 regioisomeric, separable amino alcohols .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the resulting intermediate B undergoes intramolecular cyclization to form fused imidazo-triazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the IR, 1H NMR, and 13C NMR spectroscopic data of 4-(1H-benzo[d]imidazol-2-yl) derivatives have been provided .

Scientific Research Applications

Antimicrobial Activity

1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride has been synthesized and evaluated for its antimicrobial properties. Notably, certain synthesized compounds of this chemical exhibited antibacterial activity comparable to standard antibiotics such as Streptomycin and Benzyl penicillin, and antifungal activity akin to Fluconazole. These findings suggest potential uses in developing new antimicrobial agents (Reddy & Reddy, 2010).

Anticancer Agents

Another significant application of this compound is in the realm of anticancer drug development. Compounds synthesized from this chemical have shown promising in vitro anticancer activity. One compound, in particular, demonstrated significant growth inhibition activity, suggesting its potential as a lead compound for further development of anticancer drugs (Rashid, Husain, & Mishra, 2012).

Electrochromic Properties

This compound has also been studied for its influence on the electrochromic properties of conducting polymers. Research suggests the possibility of controlling the main chain conformation of even insoluble polymers via acid and base treatments, opening up avenues for applications in smart materials and displays (Akpinar, Nurioglu, & Toppare, 2012).

Anti-Inflammatory and Antioxidant Agents

Moreover, derivatives of this compound have been synthesized and evaluated for anti-inflammatory and antioxidant properties. Some compounds showed potent anti-inflammatory activity and good DPPH scavenging activity, making them potential candidates for further development as anti-inflammatory or antioxidant agents (Shankar et al., 2017).

Properties

IUPAC Name

1-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h6H,2-5,10H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWZYKXOXJDXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)CCCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 4
1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride

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